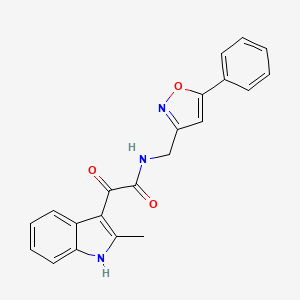
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-((5-phenylisoxazol-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-((5-phenylisoxazol-3-yl)methyl)acetamide is a chemical compound with potential applications in scientific research. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Scientific Research Applications
Anticancer Activity
Indole derivatives have been investigated for their potential as anticancer agents. This compound’s unique structure may contribute to its ability to inhibit cancer cell growth. Researchers have explored its impact on specific cancer cell lines and its mechanism of action . Further studies are needed to validate its efficacy and safety.
Tubulin Polymerization Inhibition
Mechanistic studies have revealed that this compound induces cell apoptosis in a dose-dependent manner. It arrests cells in the G2/M phase and inhibits tubulin polymerization, similar to colchicine. These findings suggest its potential as a tubulin polymerization inhibitor .
Antioxidant Properties
The compound’s antioxidant activity has been evaluated. Synthesized derivatives showed promising antioxidant effects. Researchers prepared these derivatives through a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives. Further investigations are necessary to understand the underlying mechanisms .
Heterocyclic Chemistry
Indoles are significant heterocyclic systems in natural products and drugs. Their importance extends to various biological processes, making them valuable targets for synthetic chemistry. Novel methods of synthesizing indoles, including this compound, continue to attract attention from the chemical community .
Biologically Active Compounds
Indoles, both natural and synthetic, exhibit diverse biological properties. Researchers explore their potential as antimicrobial agents, anti-inflammatory compounds, and more. Investigating this compound’s specific biological activities could yield valuable insights .
Green Synthetic Organic Chemistry
The synthesis of indole derivatives aligns with the principles of green chemistry. Researchers aim to develop environmentally friendly methods for constructing these molecules. Investigating sustainable synthetic routes for this compound contributes to the field of green synthetic organic chemistry .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
One study revealed that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin in a consistent way with colchicine . This suggests that this compound might interact with its targets in a similar way.
Biochemical Pathways
Indole derivatives are known to show various biologically vital properties . Therefore, it can be inferred that this compound might affect multiple biochemical pathways, leading to downstream effects such as cell apoptosis .
Result of Action
A similar compound was found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit tubulin polymerization . This suggests that this compound might have similar effects.
properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-13-19(16-9-5-6-10-17(16)23-13)20(25)21(26)22-12-15-11-18(27-24-15)14-7-3-2-4-8-14/h2-11,23H,12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGSCEPVWGOELQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2435047.png)

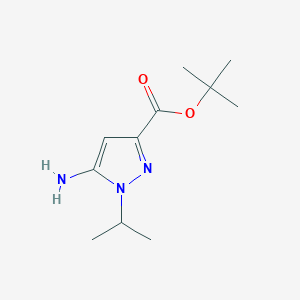
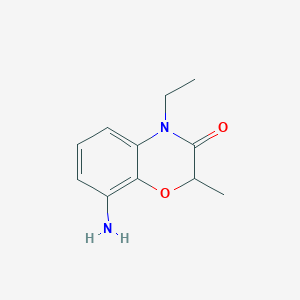
![5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2435057.png)
![[4-Cyano-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2435058.png)
![1-(2,6-Difluorophenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2435060.png)

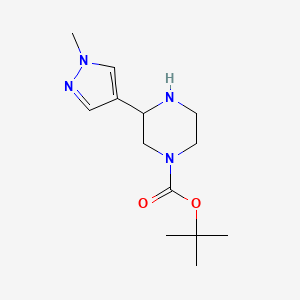
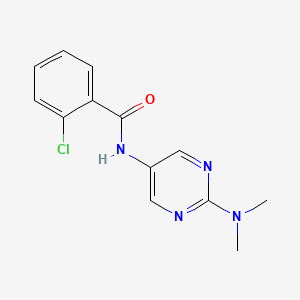
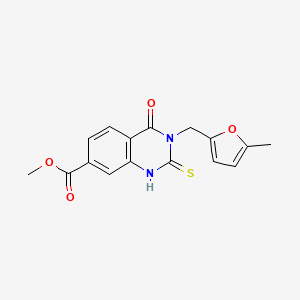
![4-[(1E)-2-(2-ethoxynaphthyl)-1-azavinyl]-5-butyl-1,2,4-triazole-3-thiol](/img/structure/B2435067.png)